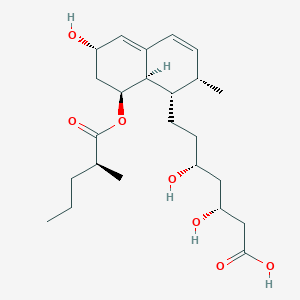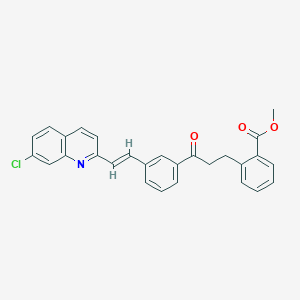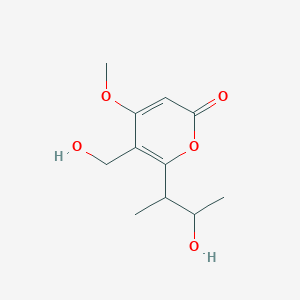
Chlamydospordiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlamydospordiol is a natural product that has been isolated from the fungus Chlamydosporella sp. It belongs to the class of compounds known as cytochalasans, which are characterized by their unique structural features and diverse biological activities. Chlamydospordiol has been the subject of extensive research due to its potential as a therapeutic agent in various disease conditions.
Mecanismo De Acción
The mechanism of action of chlamydospordiol is not fully understood. However, it is believed to exert its biological effects by disrupting the cytoskeleton of cells. It binds to actin filaments and inhibits their polymerization, leading to changes in cell morphology and function.
Efectos Bioquímicos Y Fisiológicos
Chlamydospordiol has been shown to have a wide range of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation. It also has antimicrobial activity against a wide range of pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlamydospordiol has several advantages for lab experiments. It is a natural product, which makes it an attractive candidate for drug development. It has also been shown to have a wide range of biological activities, which makes it a versatile tool for studying various disease conditions. However, its complex structure and challenging synthesis limit its availability, which can be a drawback for lab experiments.
Direcciones Futuras
There are several future directions for research on chlamydospordiol. One area of interest is the development of more efficient synthetic methods to produce this compound. Another area of interest is the elucidation of its mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, the exploration of its potential as a therapeutic agent in other disease conditions is an exciting avenue for future research.
Aplicaciones Científicas De Investigación
Chlamydospordiol has been extensively studied for its potential as a therapeutic agent in various disease conditions. It has shown promising results in the treatment of cancer, inflammation, and infectious diseases. In cancer, chlamydospordiol has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines. In infectious diseases, it has been shown to have antimicrobial activity against a wide range of pathogens.
Propiedades
Número CAS |
157998-92-0 |
|---|---|
Nombre del producto |
Chlamydospordiol |
Fórmula molecular |
C11H16O5 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
6-(3-hydroxybutan-2-yl)-5-(hydroxymethyl)-4-methoxypyran-2-one |
InChI |
InChI=1S/C11H16O5/c1-6(7(2)13)11-8(5-12)9(15-3)4-10(14)16-11/h4,6-7,12-13H,5H2,1-3H3 |
Clave InChI |
BSXCHPRMOOSCRM-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C(=CC(=O)O1)OC)CO)C(C)O |
SMILES canónico |
CC(C1=C(C(=CC(=O)O1)OC)CO)C(C)O |
Sinónimos |
4-methoxy-5-hydroxymethyl-6-(3-butan-2-ol)-2H-pyran-2-one chlamydospordiol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



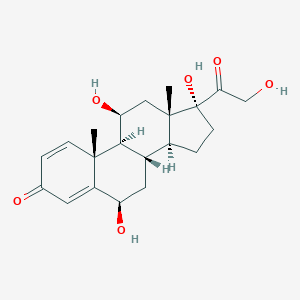
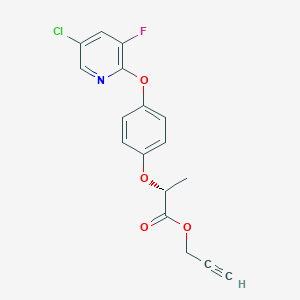
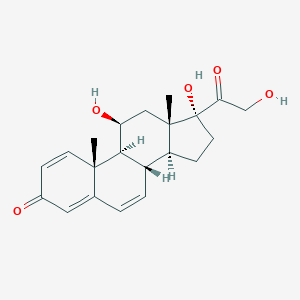
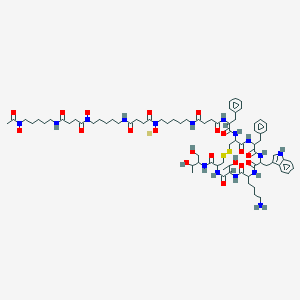
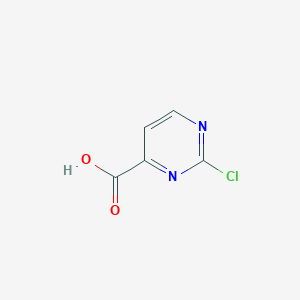
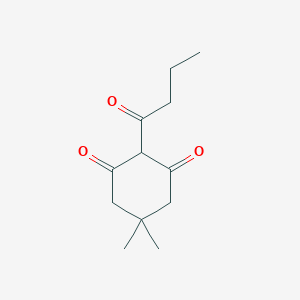
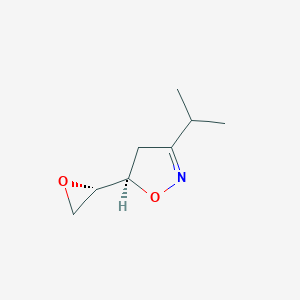
![4-Methyl-1-acetoxycalix[6]arene](/img/structure/B133443.png)
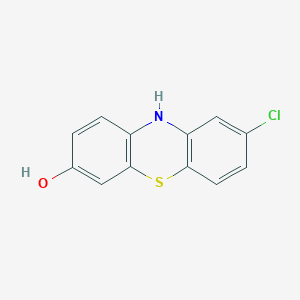
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)
